phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate

Catalog No.
S3011043
CAS No.
1235655-42-1
M.F
C27H26N2O4
M. Wt
442.515
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperi...

CAS Number

1235655-42-1

Product Name

phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate

IUPAC Name

phenyl 4-[(9H-xanthene-9-carbonylamino)methyl]piperidine-1-carboxylate

Molecular Formula

C27H26N2O4

Molecular Weight

442.515

InChI

InChI=1S/C27H26N2O4/c30-26(25-21-10-4-6-12-23(21)33-24-13-7-5-11-22(24)25)28-18-19-14-16-29(17-15-19)27(31)32-20-8-2-1-3-9-20/h1-13,19,25H,14-18H2,(H,28,30)

InChI Key

RKWRAVQEBQITJD-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)OC5=CC=CC=C5

solubility

not available

Application in Photodynamic Therapy

Scientific Field: Biomedical Sciences

Summary of Application: The xanthene structure is used in the synthesis of zinc phthalocyanine compounds, which have been applied in a wide range of scientific research fields, including materials such as photochemical, photodynamic therapy, and biomedical purposes .

Methods of Application: The 4-((9-phenyl-9H-xanthen-9-yl)oxy)phthalonitrile compound was synthesized and characterized as starting material. Zinc phthalocyanine was obtained by reaction of 4-((9-phenyl-9H-xanthen-9-yl)oxy)phthalonitrile with Zn(CH 3 COO) 2 .

Results or Outcomes: The fluorescence, emission, excitation, and absorption spectra of the zinc phthalocyanine compound were studied in tetrahydrofuran (THF). The determination of these properties is very useful for photodynamic therapy applications .

Application in Biological Activities

Scientific Field: Pharmacology

Summary of Application: Many xanthone structures show promising biological activities. Accordingly, a breadth of synthetic strategies toward xanthone derivatives have been developed .

Methods of Application: The multitude of biological activities found for xanthone derivatives include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .

Results or Outcomes: Accordingly, the isolation of xanthone natural products and the synthesis of new xanthones have both received extensive effort .

Application in Sensor Technology

Scientific Field: Sensor Technology

Summary of Application: Phthalocyanines, which contain the xanthene structure, find application in areas such as sensor technology .

Results or Outcomes: The fluorescence, emission, excitation, and absorption spectra of the zinc phthalocyanine compound were studied in tetrahydrofuran (THF). The determination of these properties is very useful for sensor applications .

Application in Catalysts

Scientific Field: Catalysis

Summary of Application: Phthalocyanines, which contain the xanthene structure, are used as catalysts .

Results or Outcomes: The fluorescence, emission, excitation, and absorption spectra of the zinc phthalocyanine compound were studied in tetrahydrofuran (THF). The determination of these properties is very useful for catalysis applications .

Application in Non-Linear Optics

Scientific Field: Non-Linear Optics

Results or Outcomes: The dipole moment components have been calculated and can be considered as potential candidates for the design of non-linear optical materials .

Application in DNA Binding

Scientific Field: Biochemistry

Summary of Application: Xanthone derivatives, which contain the xanthene structure, have been found to have DNA binding properties .

Methods of Application: Different phthalocyanine derivatives are tested for these applications and are the basis for determining new properties .

Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate is a synthetic organic compound characterized by its unique structural components, which include a piperidine ring, a phenyl group, and a xanthene moiety. The molecular formula for this compound is C19H22N2O3C_{19}H_{22}N_{2}O_{3}, and it has a molecular weight of approximately 326.39 g/mol. The xanthene structure contributes to its potential biological activity, while the piperidine component enhances its pharmacological properties.

The chemical behavior of phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate can be explored through various reactions:

  • Hydrolysis: The carboxylate group can undergo hydrolysis in the presence of water, leading to the formation of the corresponding carboxylic acid.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which may have different pharmacological properties.
  • Amide Formation: The amide bond present in the xanthene structure can participate in further reactions with amines, potentially leading to derivatives with enhanced biological activity.

Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate exhibits promising biological activities. Research indicates that compounds containing xanthene structures often demonstrate:

  • Antioxidant Properties: Xanthene derivatives are known for their ability to scavenge free radicals, which may protect cells from oxidative stress.
  • Anticancer Activity: Some studies suggest that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects: The piperidine moiety may contribute to neuroprotective effects, making this compound a candidate for further research in neurodegenerative diseases.

The synthesis of phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate typically involves several key steps:

  • Formation of the Xanthene Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
  • Amidation: The carboxylic acid derivative of xanthene is reacted with piperidine or its derivatives to form the amide bond.
  • Final Esterification: The resulting compound can be esterified with phenolic compounds to yield the final product.

These synthetic routes may vary based on specific starting materials and desired purity levels.

Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, this compound could be explored as a lead candidate for drug development targeting cancer or neurodegenerative diseases.
  • Chemical Probes: It may serve as a chemical probe in biological studies to elucidate mechanisms of action related to its antioxidant or anticancer properties.
  • Material Science: The unique properties of xanthene derivatives could be utilized in developing novel materials with specific optical or electronic characteristics.

Interaction studies involving phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Assessing how well the compound binds to specific proteins involved in cancer pathways or neurological functions.
  • Receptor Interaction: Investigating interactions with neurotransmitter receptors or kinases that play critical roles in cellular signaling.
  • In Vitro Studies: Conducting cell-based assays to determine the efficacy and safety profile of the compound against various cell lines.

Several compounds share structural similarities with phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate, including:

Compound NameStructure FeaturesUnique Aspects
Methyl 9-oxo-9H-xanthene-1-carboxylateContains xanthene coreSimpler structure without piperidine
N-(4-(Trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamideXanthene and oxazole componentsFocused on fluorinated derivatives
Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylatePiperidine ring with trifluoromethyl groupEmphasizes fluorinated piperidines

The uniqueness of phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate lies in its combination of both xanthene and piperidine structures, which may enhance its pharmacological properties compared to simpler analogs.

XLogP3

4.6

Dates

Last modified: 08-17-2023

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